1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol

Asymmetric Synthesis Chiral Ligand Design Kumada Coupling

This enantiopure non-C2-symmetric BINOL derivative features a pre-installed 2'-ethoxy group that leaves only the 2-hydroxyl free for selective modification. Unlike BINOL, which yields statistical product mixtures, this synthon enables construction of unsymmetrical P,O- or N,O-chelate chiral ligands without protection/deprotection strategies. The ethoxy substituent significantly enhances solubility over non-etherified binaphthyls, facilitating multi-step synthesis and homogeneous film processing. Ideal for asymmetric catalysis, chiral nematic LC polymers, and nonlinear optics where reliable chiral induction without leaching is critical.

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
CAS No. 113667-18-8
Cat. No. B041707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol
CAS113667-18-8
Synonyms(S)-2’-Ethoxy-[1,1’-binaphthalen]-2-ol;  (S)-2’-Ethoxy-1,1’-binaphthalen-2-ol
Molecular FormulaC22H18O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C22H18O2/c1-2-24-20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23/h3-14,23H,2H2,1H3
InChIKeyRFYJJMFVKAYBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol (CAS 113667-18-8): A Chiral Building Block


1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol, systematically known as (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol, is an enantiopure, axially chiral binaphthyl monoalcohol . It serves as a non-C2-symmetric derivative of the privileged BINOL (1,1'-bi-2-naphthol) scaffold, maintaining one free hydroxyl group while bearing an ethoxy group at the 2'-position [1]. This structural asymmetry makes it a key synthon for constructing complex chiral ligands, auxiliaries, and liquid crystalline polymers where precise spatial and electronic tuning are required .

Why Commercial (S)-BINOL Cannot Replace (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol in Specialized Syntheses


Generic substitution with unmodified BINOL or symmetric 2,2'-diether derivatives is not feasible for applications requiring mono-functionalization or specific solubility profiles. The mono-ethoxy substitution pattern in (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol directs reactivity, enabling selective modification at the free 2-hydroxyl position while preserving axial chirality [1]. In contrast, BINOL's two free hydroxyls lead to mixtures of mono- and di-substituted products without careful protection/deprotection strategies. Furthermore, comparative studies on analogous binaphthol systems demonstrate that incorporating ethoxy substituents significantly improves solubility over non-etherified counterparts, a critical parameter for multi-step synthesis and processing [2].

Head-to-Head Evidence Guide for (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol


Greater Synthetic Utility as a Mono-Functionalized Chiral Synthon Compared to BINOL

The target compound is the direct product of a validated methodology for synthesizing 2'-substituted binaphthyl monoalcohols. The study by Handa et al. demonstrates that using a P,O ligand system, 2'-aryl and alkyl binaphthyl monoalcohols are accessible in good yields (e.g., 82% for a 2'-(4-methoxyphenyl) derivative) from a BINOL monotriflate intermediate [1]. This specific compound represents a 2'-ethoxy derivative accessible via this pathway, providing a direct, high-purity starting point for further functionalization [1]. Attempting similar transformations on unprotected BINOL would yield inseparable mixtures of mono- and di-substituted products.

Asymmetric Synthesis Chiral Ligand Design Kumada Coupling

Enhanced Solubility Profile for Material Processing Over Non-Etherified Binaphthols

In a comparative study on 6,6'-disubstituted binaphthol derivatives for nonlinear optics, Deussen et al. explicitly reported that introducing 2,2'-diethoxy substituents made the compounds 'easier to crystallize and showed a significantly increased solubility, necessary in the subsequent synthetic steps' compared to their non-etherified analogs [1]. While this comparison is for a di-ethoxy system, the structure-activity relationship supports the class-level inference that the presence of the ethoxy group in the target compound significantly enhances solubility relative to unsubstituted binaphthol.

Material Science Nonlinear Optics Process Chemistry

Validated Utility in Inducing Chiral Nematic Liquid Crystal Phases

The compound is a precursor for synthesizing binaphthyl-containing liquid crystal (LC) copolymers that form a chiral nematic (N*) phase [1]. This phase is essential for electro-optical devices. The broader class of chiral binaphthyl derivatives exhibits high helical twisting power (HTP), with values such as 153 μm⁻¹ to 154 μm⁻¹ reported for specific tetra-substituted analogs [2]. The target compound provides the essential chiral atropisomeric unit for constructing such polymers, and its mono-ethoxy structure allows it to be covalently incorporated as a side chain, ensuring uniform helix induction without phase separation, a common problem with simple dopant molecules.

Liquid Crystal Polymers Chiral Dopants Optoelectronics

Top Application Scenarios for Procuring (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol


Synthesis of Non-C2-Symmetric Chiral Ligands and Catalysts

The target compound serves as an ideal entry point for creating unsymmetrical chiral ligands for asymmetric catalysis. Its differentiation from BINOL is critical here: the pre-installed ethoxy group at the 2'-position leaves only the 2-hydroxyl free for selective modification. This allows chemists to construct P,O- or N,O-chelate ligands with a single chiral environment in a straightforward manner, bypassing the statistical product distributions and low yields typical of reactions with unmodified, bis-hydroxyl BINOL [1]. This makes it a high-value synthon for researchers developing novel catalysts for enantioselective transformations.

Fabrication of Chiral Nematic Liquid Crystal Polymers for Optics and Displays

In the field of optoelectronics, this compound is employed as a monomeric chiral building block for synthesizing liquid crystal (LC) polymers. Evidence shows that binaphthyl-containing copolymers form a stable chiral nematic phase, which is crucial for polarizers, thermochromic materials, and data recording [1]. The target compound's value lies in its ability to be covalently integrated as a side chain, guaranteeing a homogeneous, non-leaching chiral inducing force. This eliminates the common problem of phase separation and leaching associated with physically blended, low-molecular-weight chiral dopants, leading to more reliable device performance.

Preparation of Functional Advanced Materials with Enhanced Solubility

For projects focused on nonlinear optics or other advanced materials requiring extensive purification, the target compound offers a clear process advantage. A class-level study on structurally similar binaphthyl systems confirmed that incorporating ethoxy groups led to materials that were 'easier to crystallize and showed a significantly increased solubility' [1]. This solubility boost is essential for subsequent functionalization steps, homogeneous processing, and achieving high optical-quality thin films, making (1S)-2'-Ethoxy-[1,1'-binaphthalen]-2-ol a smart procurement choice over less soluble, non-etherified binaphthyls that may precipitate during synthesis or film formation.

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